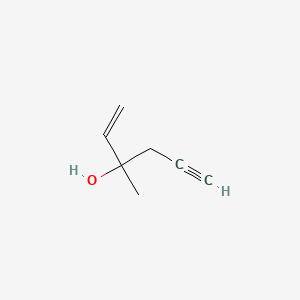
3-Fluoro-4-iodo-2-(methylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-iodo-2-(methylthio)benzaldehyde: is an organic compound with the molecular formula C8H6FIOS and a molecular weight of 296.1 g/mol It is a benzaldehyde derivative, characterized by the presence of fluorine, iodine, and a methylthio group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of the iodine and fluorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Thioether Formation: Introduction of the methylthio group via nucleophilic substitution reactions.
Formylation: Introduction of the aldehyde group through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (fluorine and iodine) can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-4-iodo-2-(methylthio)benzoic acid.
Reduction: 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 3-Fluoro-4-iodo-2-(methylsulfonyl)benzaldehyde
- 3-Fluoro-4-iodo-2-(methylthio)benzoic acid
- 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol
Comparison:
- 3-Fluoro-4-iodo-2-(methylsulfonyl)benzaldehyde: Contains a methylsulfonyl group instead of a methylthio group, which can affect its reactivity and solubility.
- 3-Fluoro-4-iodo-2-(methylthio)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group, which can influence its acidity and reactivity.
- 3-Fluoro-4-iodo-2-(methylthio)benzyl alcohol: Contains a hydroxyl group instead of an aldehyde group, which can affect its polarity and reactivity.
The unique combination of fluorine, iodine, and a methylthio group in 3-Fluoro-4-iodo-2-(methylthio)benzaldehyde makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C8H6FIOS |
|---|---|
Peso molecular |
296.10 g/mol |
Nombre IUPAC |
3-fluoro-4-iodo-2-methylsulfanylbenzaldehyde |
InChI |
InChI=1S/C8H6FIOS/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-4H,1H3 |
Clave InChI |
NNJPYIZAFUENQP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)

![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)


![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxohexyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B14755316.png)





![(+)-N-[7-cyano-1,1-dioxido-6-(trifluoromethyl)-2,3-dihydro-1-benzothiophen-3-yl]-N-[2-(dimethylamino)ethyl]-3-(4-fluoro-3-methylphenyl)-5-methoxyimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14755357.png)
![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
